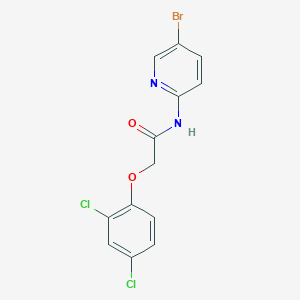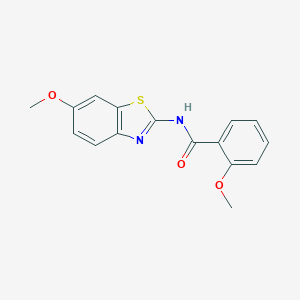![molecular formula C23H18N2O4 B246196 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBX-8025, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. MBX-8025 belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have beneficial effects on lipid metabolism and inflammation.
作用機序
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. PPARδ activation by N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, leading to improved lipid metabolism and reduced inflammation.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects, including:
- Improved lipid profiles: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing levels of high-density lipoprotein (HDL) cholesterol.
- Reduced liver fat content: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce liver fat content in preclinical studies, which could have implications for the treatment of non-alcoholic fatty liver disease.
- Improved insulin sensitivity: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve insulin sensitivity in preclinical studies, which could have implications for the treatment of type 2 diabetes.
- Reduced inflammation: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory effects in preclinical studies, which could have implications for the treatment of inflammatory diseases such as atherosclerosis.
実験室実験の利点と制限
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective agonist of PPARδ: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective agonist of PPARδ, which allows for targeted activation of this nuclear receptor.
- Well-tolerated: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.
- Potential therapeutic applications: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
Some of the limitations of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments include:
- Limited availability: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not widely available, which could limit its use in lab experiments.
- Limited preclinical data: Although N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in preclinical studies, there is limited data on its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including:
- Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans.
- Combination therapy: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be used in combination with other drugs to improve its therapeutic efficacy.
- Mechanistic studies: Further mechanistic studies are needed to better understand the effects of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on lipid metabolism and inflammation.
- Development of analogs: Analogues of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be developed to improve its pharmacokinetic properties and therapeutic efficacy.
合成法
The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, starting with the reaction of 2-methylphenylamine with salicylaldehyde to form 2-(2-methylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The overall yield of this synthesis method is around 20%.
科学的研究の応用
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes. It has been shown to improve lipid profiles, reduce liver fat content, and improve insulin sensitivity in preclinical studies.
特性
分子式 |
C23H18N2O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H18N2O4/c1-14-4-2-3-5-17(14)23-25-18-13-16(7-9-19(18)29-23)24-22(26)15-6-8-20-21(12-15)28-11-10-27-20/h2-9,12-13H,10-11H2,1H3,(H,24,26) |
InChIキー |
HSGYEJWEJNCUAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
正規SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
